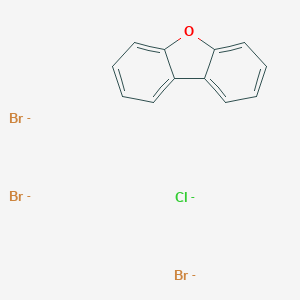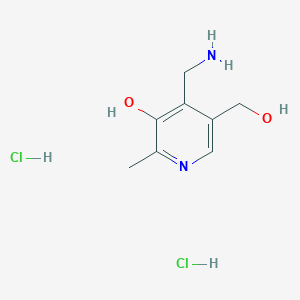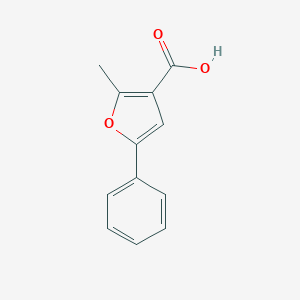
2-Methyl-5-phenylfuran-3-carboxylic acid
描述
Jedi1,也称为其国际纯粹与应用化学联合会名称2-甲基-5-苯基呋喃-3-羧酸,是一种化学化合物,作为机械敏感离子通道PIEZO1的激动剂。 该化合物主要用于与触觉感知和机械转导相关的研究 .
准备方法
合成路线和反应条件
Jedi1的合成涉及呋喃环的形成,然后引入苯基和羧酸基团。具体的合成路线和反应条件在公开文献中没有广泛记录。合成呋喃衍生物的通用方法通常涉及在酸性或碱性条件下使适当的前体环化。
工业生产方法
Jedi1的工业生产方法没有得到很好的记录。鉴于其在研究中的专门用途,它很可能使用实验室规模的合成技术而不是大规模工业工艺以较小的数量生产。
化学反应分析
反应类型
Jedi1经历各种类型的化学反应,包括:
氧化: 在特定条件下,呋喃环可以被氧化形成相应的呋喃酮。
还原: 羧酸基团可以被还原为醇,或进一步还原为烷烃。
取代: 苯基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠等还原剂。
取代: 亲电芳香取代反应通常使用卤素、硝化剂或磺化剂等试剂。
主要产物
氧化: 形成呋喃酮。
还原: 形成醇或烷烃。
取代: 形成取代的苯基衍生物。
科学研究应用
Jedi1广泛用于科学研究,特别是在以下领域:
化学: 作为研究呋喃衍生物及其反应性的模型化合物。
生物学: 研究机械敏感离子通道在细胞过程中的作用。
医药: 探索与机械转导途径相关的潜在治疗应用。
工业: 在工业应用中的用途有限,主要集中在研究和开发方面。
作用机制
Jedi1通过作为机械敏感离子通道PIEZO1的激动剂来发挥作用。它与PIEZO1的外周叶片状结构的细胞外侧结合,导致长距离变构门控。 这种激活导致离子通道开放,允许离子流过并启动下游信号通路 .
相似化合物的比较
类似化合物
Yoda1: PIEZO1的另一种激动剂,但与Jedi1相比,它与不同的位点结合。
Jedi2: 在化学上与Jedi1相似,并且也通过类似的机制激活PIEZO1。
独特性
Jedi1在PIEZO1上的特定结合位点和作用机制方面具有独特性。 与充当分子楔子的Yoda1不同,Jedi1通过其外周叶片状结构的细胞外侧激活PIEZO1 .
属性
IUPAC Name |
2-methyl-5-phenylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNACSEESRUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353051 | |
| Record name | 2-Methyl-5-phenyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108124-17-0 | |
| Record name | 2-Methyl-5-phenyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-phenylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the sublimation enthalpy of 2-Methyl-5-phenylfuran-3-carboxylic acid?
A1: Understanding the sublimation enthalpy is crucial for various aspects of working with this compound. [, ] This value helps determine the energy required to transition the compound from a solid to a gaseous state, impacting synthesis processes and influencing the interpretation of thermodynamic data. Two methods were used to determine the sublimation enthalpy: the group contribution method developed by Chickos and Acree and the method of constant changes in heat capacity. [] These methods yielded values of 133.4 ± 8.0 kJ/mol and 131.8 ± 7.6 kJ/mol, respectively. [] The close agreement between these values increases confidence in the accuracy of the measurements.
Q2: How can I predict the formation enthalpy of similar aryl furan compounds?
A2: The research explores the application of computational methods for estimating thermodynamic properties. [] The additive Benson scheme, supplemented with new fragments derived from this study, enables the calculation of formation enthalpies for similar aryl furans in the gaseous state. [] Furthermore, the study analyzes the suitability of the Joback method for predicting the formation enthalpies of these compounds. [] These findings offer valuable tools for researchers exploring the thermodynamic properties of structurally related compounds.
Q3: What experimental techniques were used to determine the thermodynamic properties of this compound?
A3: Researchers employed experimental techniques to determine essential thermodynamic properties. [] The temperature dependence of the saturated vapor pressure was meticulously measured, providing valuable insights into the compound's volatility. [] Additionally, combustion energy was determined experimentally, allowing for the calculation of combustion and formation enthalpies in the condensed state. [] These experimental approaches provide a robust foundation for understanding the compound's thermodynamic behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



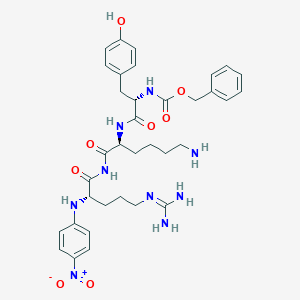

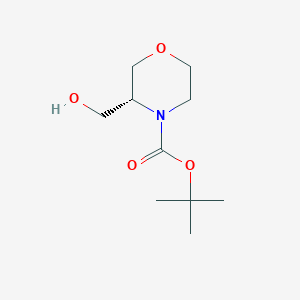
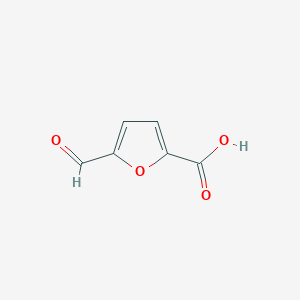

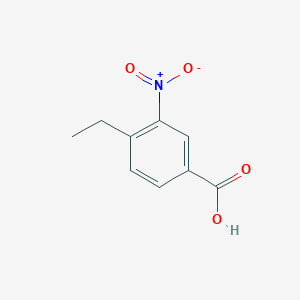
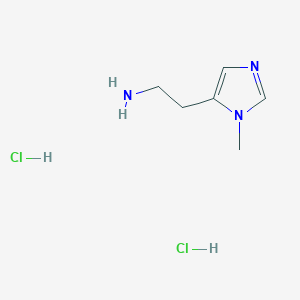
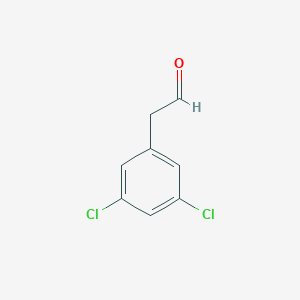
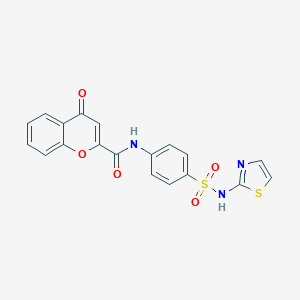
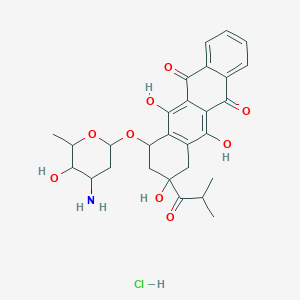
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)
